2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a combination of pyrrolidine, bromopyridine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Bromopyridine Derivative: The bromopyridine moiety is introduced through halogenation reactions, often using bromine or other brominating agents.
Coupling Reactions: The bromopyridine derivative is coupled with the pyrrolidine ring using coupling agents such as palladium catalysts.
Benzothiazole Formation: The benzothiazole ring is formed through cyclization reactions involving sulfur and nitrogen-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety, potentially converting it to a different functional group.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and molecular mechanisms.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
- 2-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
- 2-{3-[(3-Iodopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
Uniqueness
The uniqueness of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYIDMJGRXWNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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